molecular formula C24H34O2 B130612 3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol CAS No. 2416-95-7

3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol

Cat. No.: B130612
CAS No.: 2416-95-7
M. Wt: 354.5 g/mol
InChI Key: QAISRHCMPQROAX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known to be an antibacterial agent with strong activity against gram-positive bacteria .

Mode of Action

It is known to display antioxidant and radical scavenging activity , which suggests that it may interact with its targets by neutralizing harmful free radicals.

Biochemical Pathways

Given its antioxidant and radical scavenging activity , it may be involved in pathways related to oxidative stress and inflammation.

Result of Action

Given its known antibacterial and antioxidant activities , it can be inferred that it may help in reducing bacterial infections and oxidative stress at the cellular level.

Biochemical Analysis

Biochemical Properties

3,3’,5,5’-Tetraisopropylbiphenyl-4,4’-diol plays a significant role in biochemical reactions due to its strong antibacterial activity against Gram-positive bacteria. It interacts with various enzymes and proteins, displaying antioxidant properties that help in scavenging free radicals. The compound’s interaction with these biomolecules helps in reducing oxidative stress and protecting cells from damage .

Cellular Effects

The effects of 3,3’,5,5’-Tetraisopropylbiphenyl-4,4’-diol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce cell-cycle arrest, apoptosis, and oxidative stress in certain cell lines, thereby affecting cell proliferation and survival .

Molecular Mechanism

At the molecular level, 3,3’,5,5’-Tetraisopropylbiphenyl-4,4’-diol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. Additionally, it modulates various signaling pathways, including the PI3K/AKT/NF-κB pathway, which plays a crucial role in cell survival and apoptosis .

Metabolic Pathways

3,3’,5,5’-Tetraisopropylbiphenyl-4,4’-diol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s antioxidant properties help in maintaining cellular redox balance and protecting cells from oxidative damage .

Transport and Distribution

Within cells and tissues, 3,3’,5,5’-Tetraisopropylbiphenyl-4,4’-diol is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring its availability at target sites where it exerts its effects .

Subcellular Localization

The subcellular localization of 3,3’,5,5’-Tetraisopropylbiphenyl-4,4’-diol plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its role in modulating cellular processes and protecting cells from oxidative stress .

Chemical Reactions Analysis

Types of Reactions: Di(2,6-diisopropylphenol) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Di(2,6-diisopropylphenol) has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,6-Di-tert-butylphenol
  • 2,6-Diethylphenol
  • 2-tert-Butylphenol

Comparison: Di(2,6-diisopropylphenol) is unique due to its specific isopropyl substituents at the 2 and 6 positions on the phenolic ring. This structural arrangement influences its reactivity and steric interactions, particularly with the O-H group . Compared to 2,6-di-tert-butylphenol, Di(2,6-diisopropylphenol) exhibits less steric strain, making it more suitable for certain applications .

Properties

IUPAC Name

4-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-2,6-di(propan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O2/c1-13(2)19-9-17(10-20(14(3)4)23(19)25)18-11-21(15(5)6)24(26)22(12-18)16(7)8/h9-16,25-26H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAISRHCMPQROAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)C2=CC(=C(C(=C2)C(C)C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178867
Record name Dipropofo
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416-95-7
Record name Dipropofo
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002416957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipropofo
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',5,5'-Tetraisopropyl-4,4'-dihydroxybiphenyl or 3,3',5,5'-tetrakis(1-methylethyl)-[1,1'-biphenyl]-4,4'-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPROPOFO
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9GE6HX42A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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